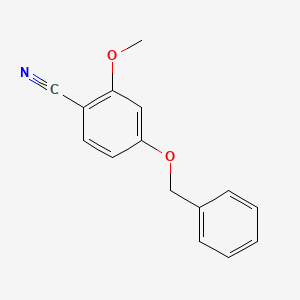

4-(Benzyloxy)-2-methoxybenzonitrile

Description

Contextual Significance of Benzonitrile (B105546) Derivatives in Organic Chemistry

Benzonitrile and its derivatives are a class of aromatic organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group. atamankimya.comwikipedia.org This functional group is a key feature, imparting specific chemical properties that make these compounds highly versatile in organic synthesis. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. nih.gov

Benzonitriles serve as important precursors for a wide array of other functional groups and molecules. atamankimya.com For instance, they can be hydrolyzed to form benzamides or carboxylic acids, reduced to produce benzylamines, or used in the formation of carbon-carbon bonds through various coupling reactions. wikipedia.orgresearchgate.net Their ability to coordinate with transition metals also makes them useful as ligands in catalysis, forming complexes that can act as synthetic intermediates. atamankimya.comwikipedia.orgatamankimya.com

In the realm of medicinal chemistry, the incorporation of a nitrile group into a molecule can enhance its pharmacological profile. nih.gov Nitrile-containing compounds are found in numerous pharmaceuticals and are studied for a range of biological activities. nih.govontosight.ai The unique electronic and steric properties of the nitrile group can lead to improved binding affinity with biological targets, enhanced metabolic stability, and better pharmacokinetic properties. nih.gov

Overview of Current Research Trajectories for 4-(Benzyloxy)-2-methoxybenzonitrile

Current research on this compound primarily focuses on its role as a key building block in the synthesis of more complex molecules. Its substituted benzonitrile core is a valuable scaffold for constructing compounds with potential applications in materials science and medicinal chemistry.

One significant area of research involves the use of this compound in the synthesis of heterocyclic compounds. The nitrile group can participate in cyclization reactions to form various nitrogen-containing rings, which are prevalent in many biologically active molecules. The methoxy (B1213986) and benzyloxy groups can be further modified or may play a role in directing the regioselectivity of reactions and influencing the final properties of the target molecule.

For example, a related compound, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile, is a key intermediate in the synthesis of gefitinib, an anticancer drug. In this synthesis, the nitro group is reduced to an amine, which then undergoes cyclization. While not identical, this highlights the utility of similarly substituted benzonitriles in pharmaceutical synthesis.

Rationale and Scope of the Comprehensive Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The rationale for this comprehensive outline is to consolidate the available scientific information on this specific molecule, presenting it in a structured and accessible format. The scope of this article is strictly limited to the chemical properties, synthesis, and established research applications of this compound, based on existing scientific literature.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | C15H13NO2 | 239.27 | - | - | - |

| Benzonitrile | C7H5N | 103.12 | Colorless liquid | -13 | 188-191 |

| 4-Methoxybenzonitrile (B7767037) | C8H7NO | 133.15 | Solid | 57-59 | 256-257 |

| 2-Methoxybenzonitrile (B147131) | C8H7NO | 133.15 | Liquid | - | 135 (at 12 mmHg) |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | 242.27 | - | - | - |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNZEGSKTAONOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626675 | |

| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719274-37-0 | |

| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy 2 Methoxybenzonitrile

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic additions and hydrolysis.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to nitriles to form imine anions. Subsequent hydrolysis of the intermediate imine yields a ketone. libretexts.org For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent, followed by an acidic workup, is a classic method for the synthesis of ketones. libretexts.org

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrile carbon. This addition breaks the carbon-nitrogen triple bond, forming a nitrogen-magnesium salt of an imine. In a subsequent step, acidic hydrolysis cleaves the carbon-nitrogen double bond of the imine to furnish the corresponding ketone.

Table 1: Examples of Nucleophilic Addition to Nitriles

| Nitrile Substrate | Nucleophile | Product after Hydrolysis | Reference |

|---|---|---|---|

| Benzonitrile | Methylmagnesium bromide | Acetophenone | libretexts.org |

| Substituted Benzonitrile | Grignard Reagent | Corresponding Ketone | libretexts.org |

It is important to note that the reaction conditions, particularly the nature of the Grignard reagent and the substrate, can influence the reaction's efficiency and outcome.

Another significant reaction involving the nitrile group is its reduction. Catalytic transfer hydrogenation offers a method for the reduction of benzonitriles to the corresponding primary amines. For example, the continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) has been demonstrated using a palladium on carbon catalyst with triethylammonium (B8662869) formate (B1220265) as the reducing agent. nih.gov Nickel-catalyzed transfer hydrogenation of benzonitriles using 2-propanol or 1,4-butanediol (B3395766) as the hydrogen source has also been reported to yield N-benzylidene benzylamine or dibenzylamine, depending on the reaction conditions. nih.govnih.govacs.org The choice of solvent can be critical in preventing catalyst deactivation. nih.gov

Hydrolytic Pathways and Subsequent Derivatizations

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. The hydrolysis proceeds in two stages: first to an amide, and then to the carboxylic acid. youtube.com

Under acidic conditions, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. Subsequent proton transfer and tautomerization lead to the formation of an amide. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The hydrolysis of nitriles is a valuable synthetic tool. For example, 4-hydroxy-2-methoxybenzonitrile (B2358076) can be synthesized from 2,4-dimethoxybenzonitrile, and subsequent hydrolysis would yield 4-hydroxy-2-methoxybenzoic acid. chemicalbook.comias.ac.indiva-portal.org A patent describes a one-pot method for preparing methoxybenzoic acid from a chlorobenzonitrile derivative, involving a nucleophilic substitution with sodium methoxide (B1231860) followed by hydrolysis. google.com

Reactivity of the Benzyloxy Substituent

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability. However, it can be selectively cleaved under various conditions. The reactivity at the benzylic position also allows for rearrangements and substitutions.

Cleavage Reactions and Protective Group Strategies

The most common method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This method is generally clean and efficient. Transfer hydrogenation, using a hydrogen donor like formic acid or its salts, provides a safer alternative to using hydrogen gas. nih.gov

Lewis acids are also effective reagents for benzyl ether cleavage. Boron tribromide (BBr₃) is a powerful reagent for the demethylation and debenzylation of aryl ethers. chemicalbook.comsigmaaldrich.compku.edu.cn The mechanism of BBr₃-facilitated demethylation of aryl methyl ethers has been investigated using density functional theory, suggesting a pathway involving charged intermediates. sigmaaldrich.compku.edu.cn It has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. sigmaaldrich.compku.edu.cn

Other reagents for benzyl ether cleavage include trimethylsilyl (B98337) iodide (TMSI).

Table 2: Reagents for Benzyl Ether Cleavage

| Reagent | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Typically room temperature and atmospheric or slightly elevated pressure | Common and efficient method. |

| Formic Acid/Salts, Pd/C | Transfer hydrogenation conditions | Safer alternative to H₂ gas. |

| BBr₃ | Typically in an inert solvent like CH₂Cl₂ | Powerful reagent, can also cleave methyl ethers. |

| TMSI | Inert solvent | Effective for dealkylation. |

The choice of cleavage method depends on the presence of other functional groups in the molecule to ensure selectivity.

Rearrangements and Substitutions at the Benzylic Position

The benzylic position is susceptible to rearrangements due to the stability of benzylic carbocations, radicals, and carbanions. One notable rearrangement is the Claisen rearrangement , a wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl vinyl ethers. While the classic Claisen rearrangement involves allyl aryl ethers, there are examples of Claisen rearrangements of benzyl vinyl ethers, though they are less common. libretexts.orguq.edu.aursc.orgwikipedia.org Theoretical calculations suggest these reactions proceed through a concerted wikipedia.orgwikipedia.org-sigmatropic transition state. rsc.org The reaction can be influenced by substituents on the aromatic ring and the vinyl group. uq.edu.aursc.org

Another important rearrangement involving benzylic systems is the Sommelet-Hauser rearrangement . This is a wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement of certain benzyl quaternary ammonium salts, typically in the presence of a strong base like sodium amide, to form ortho-substituted N,N-dialkylbenzylamines. wikipedia.orgchemistry-reaction.comnumberanalytics.com The mechanism involves the formation of a benzylic ylide, which then undergoes the rearrangement. wikipedia.org A more recent development is an aryne-induced, transition-metal-free Sommelet-Hauser rearrangement of tertiary benzylamines under mild conditions. rsc.org

Substitution reactions can also occur at the benzylic position. The benzylic carbon can be halogenated via free radical mechanisms, and benzylic halides can undergo nucleophilic substitution reactions.

Chemical Behavior of the Methoxy (B1213986) Group

The methoxy group on the benzonitrile ring is generally stable but can undergo specific reactions, most notably demethylation.

Cleavage of the methyl group from an aryl methyl ether is a common transformation. As mentioned previously, boron tribromide (BBr₃) is a highly effective reagent for this purpose, converting the methoxy group to a hydroxyl group. chemicalbook.comsigmaaldrich.compku.edu.cn This reaction is valuable for the synthesis of substituted phenols. For example, the demethylation of a methoxy-substituted benzimidazole (B57391) derivative has been achieved using BBr₃, albeit in some cases with low yields.

The methoxy group, being an electron-donating group, can also influence the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions. However, in the case of 4-(benzyloxy)-2-methoxybenzonitrile, the positions ortho and para to the methoxy group are already substituted.

Aromatic Ring Transformations and Cross-Coupling Reactions

Detailed studies on the aromatic ring transformations and cross-coupling reactions specifically involving this compound are not extensively documented in the current body of scientific literature. However, the reactivity of similarly substituted benzonitrile derivatives in well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, suggests potential pathways for the functionalization of this molecule.

The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For a molecule like 4-bromoanisole, which shares a methoxy-substituted aromatic ring with the target compound, it has been shown to undergo Suzuki-Miyaura cross-coupling with phenylboronic acid. youtube.com This suggests that if a halogen were present on the aromatic ring of this compound, similar transformations could be expected.

The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of an unsaturated halide with an alkene. derpharmachemica.comresearchgate.net While specific examples with this compound are not available, the general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. google.com The efficiency and regioselectivity of such reactions can be influenced by the electronic nature of the substituents on the aromatic ring.

Given the structural similarities, it is plausible that this compound, if appropriately functionalized with a leaving group such as a halide or triflate, could participate in these and other cross-coupling reactions. The table below outlines hypothetical cross-coupling reactions based on the known reactivity of related compounds.

Table 1: Plausible Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Type | Hypothetical Reactants | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | 4-(Benzyloxy)-5-bromo-2-methoxybenzonitrile, Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-(Benzyloxy)-2-methoxy-5-phenylbenzonitrile |

| Heck Reaction | 4-(Benzyloxy)-5-iodo-2-methoxybenzonitrile, Methyl acrylate | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Methyl (E)-3-(5-(benzyloxy)-4-cyano-2-methoxyphenyl)acrylate |

| Sonogashira Coupling | 4-(Benzyloxy)-5-iodo-2-methoxybenzonitrile, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Benzyloxy)-2-methoxy-5-(phenylethynyl)benzonitrile |

Note: The reactions and products in this table are hypothetical and based on the established reactivity of similar compounds. Experimental validation is required.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Studies

Direct spectroscopic and computational investigations into the reaction mechanisms of this compound are currently lacking in the scientific literature. However, insights can be drawn from studies on analogous benzonitrile derivatives.

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for characterizing the products of chemical reactions and can provide indirect evidence for reaction pathways. For instance, in the synthesis of related benzonitrile compounds, FT-IR spectroscopy has been used to confirm the presence of the characteristic nitrile (C≡N) stretching vibration, while ¹H and ¹³C NMR are used to elucidate the substitution pattern on the aromatic ring following a reaction. uitm.edu.mybeilstein-journals.orgacs.org

Computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable for understanding the electronic structure and reaction mechanisms of organic molecules. sci-hub.stnih.gov For the related molecule 4-methoxybenzonitrile (B7767037), DFT and Time-Dependent DFT (TD-DFT) calculations have been used to analyze its electronic absorption spectra and frontier molecular orbitals (HOMO and LUMO). uitm.edu.my Such studies can predict the reactivity of the molecule, including the most likely sites for electrophilic or nucleophilic attack, and can be used to model the transition states of proposed reaction mechanisms.

For example, a computational study on a substituted benzonitrile could involve the following steps:

Geometry Optimization: Calculation of the lowest energy conformation of the reactant, transition states, intermediates, and products.

Frequency Analysis: Confirmation that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Energy Profile Calculation: Determination of the activation energies and reaction enthalpies to predict the feasibility and kinetics of a proposed reaction pathway.

Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution and orbital interactions to understand the electronic effects governing the reaction.

While specific data for this compound is not available, the application of these spectroscopic and computational methods would be essential to fully elucidate its reactivity profile and reaction mechanisms.

Theoretical and Computational Chemistry Studies of 4 Benzyloxy 2 Methoxybenzonitrile

Quantum Chemical Characterization (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic structure and properties of molecules. wikipedia.org These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels within a molecule. For molecules like 4-(Benzyloxy)-2-methoxybenzonitrile, these calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the atomic orbitals involved.

Analysis of Electronic Structure and Charge Distribution

The electronic structure of a molecule dictates its reactivity and physical properties. In a related compound, (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which also contains a benzyloxy group, DFT calculations have been used to analyze the charge distribution. banglajol.info The analysis of Mulliken atomic charges reveals the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. For instance, in the aforementioned chalcone (B49325), all hydrogen atoms exhibit a positive charge, while the oxygen atoms are negatively charged. banglajol.info The carbon atom attached to the oxygen of the methoxy (B1213986) group was found to have the largest positive charge. banglajol.info A similar charge distribution pattern would be anticipated for this compound, with the oxygen and nitrogen atoms being regions of higher electron density.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

In a study of the closely related 4-methoxybenzonitrile (B7767037), the HOMO-LUMO gap was calculated to be 4.37 eV in a vacuum. researchgate.netresearchgate.net This relatively large energy gap suggests high kinetic stability. For this compound, the presence of the larger benzyloxy group might slightly alter the HOMO and LUMO energy levels, but a significant HOMO-LUMO gap would still be expected, indicating a stable molecular structure. The introduction of electron-donating or withdrawing groups can be used to tune the HOMO-LUMO gap of a molecule. rsc.org

Table 1: Frontier Molecular Orbital Energies for a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|

Data for 4-methoxybenzonitrile is presented as an illustrative example.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential.

For a molecule like this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the methoxy and benzyloxy groups, as well as the nitrogen atom of the nitrile group. These regions would be the most likely sites for interaction with electrophiles. In a study of a chalcone containing a benzyloxy group, the MEP analysis confirmed these expectations, highlighting the electronegative regions around the oxygen atoms. banglajol.info

Conformational Analysis and Stability Investigations

The three-dimensional structure of a molecule, or its conformation, is crucial for its biological activity and physical properties. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. In a study of the closely related 4-Benzyloxy-3-methoxybenzonitrile, the crystal structure was determined, revealing a non-planar conformation. researchgate.net The two aromatic rings in this molecule were found to be oriented at a dihedral angle of 81.65 (3)°. researchgate.net This significant twist is likely due to steric hindrance between the two substituted phenyl rings. A similar twisted conformation would be expected for this compound due to the presence of the bulky benzyloxy group. Computational studies on related pyranones have also shown that substituents significantly influence the preferred conformation in both the solid state and in solution. ethz.ch

Table 2: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|

Data from a study on 4-Benzyloxy-3-methoxybenzonitrile. researchgate.net

Prediction and Correlation of Spectroscopic Data

Computational methods can be used to simulate and predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure and vibrational modes.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. nih.govresearchgate.net In a study of various methoxybenzaldehyde derivatives, periodic DFT calculations showed excellent agreement with experimental inelastic neutron scattering (INS) spectra, allowing for a confident assignment of the vibrational modes. researchgate.netmdpi.com For this compound, theoretical calculations would predict the characteristic stretching frequencies for the C≡N (nitrile), C-O-C (ether), and C-H bonds, as well as the various bending and torsional modes of the molecule. The calculated spectrum can be a powerful tool for interpreting experimental FT-IR and FT-Raman spectra.

Electronic Absorption (UV-Vis) Spectral Predictions

The electronic absorption properties of this compound would be theoretically investigated using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). This method is a standard and effective approach for predicting the electronic transition energies and corresponding oscillator strengths, which dictate the features of a UV-Vis absorption spectrum.

The process begins with the optimization of the molecule's ground-state geometry using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies to the lowest-lying singlet excited states.

For a molecule like this compound, the predicted spectrum would likely be characterized by π→π* transitions. These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* anti-bonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The presence of the electron-donating benzyloxy and methoxy groups and the electron-withdrawing nitrile group on the aromatic ring would lead to significant intramolecular charge transfer (ICT) character in these transitions.

The predicted absorption maxima (λmax) would be presented in a data table, along with their corresponding excitation energies (in eV) and oscillator strengths (f). A higher oscillator strength indicates a more probable, and thus more intense, electronic transition. For analogous compounds like 4-methoxybenzonitrile, TD-DFT calculations have shown strong absorption bands in the UV region. epa.gov It is expected that this compound would exhibit similar behavior, with absorption bands likely appearing in the 250-350 nm range.

Table 1: Hypothetical Predicted UV-Vis Spectral Data for this compound (in vacuo) (Note: This table is illustrative and based on typical results for similar molecules, as specific data for the target compound is not available.)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.97 | 312 | 0.25 | HOMO → LUMO (π→π*) |

| S0 → S2 | 4.43 | 280 | 0.18 | HOMO-1 → LUMO (π→π*) |

| S0 → S3 | 4.96 | 250 | 0.32 | HOMO → LUMO+1 (π→π*) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide a powerful tool for structure verification. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory).

The calculation is performed on the molecule's optimized geometry. The GIAO method computes the isotropic magnetic shielding tensors (σ) for each nucleus. The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), using the formula: δsample = σTMS - σsample.

For this compound, the calculated ¹H NMR spectrum would predict distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the methoxy (-OCH₃) protons. The aromatic protons would appear as complex multiplets, with their specific shifts influenced by the electronic effects of the nitrile, methoxy, and benzyloxy substituents. The ¹³C NMR spectrum would show signals for each unique carbon atom, including the quaternary carbons of the aromatic rings, the nitrile carbon, the methoxy carbon, and the benzylic carbon. Comparing the theoretically predicted shifts with experimentally obtained spectra is a crucial step in confirming the molecular structure. Linear regression analysis is often used to correlate the theoretical and experimental data, which can improve the accuracy of the assignments.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, showing the type of data generated. Specific data for the target compound is not available.)

| Carbon Atom | Calculated Isotropic Shielding (σ, ppm) | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| C (Nitrile) | 65.8 | 117.2 |

| C (Aromatic, C-CN) | 78.1 | 104.9 |

| C (Aromatic, C-OCH₃) | 26.5 | 156.5 |

| C (Aromatic, C-OCH₂Ph) | 24.3 | 158.7 |

| C (Benzylic, -CH₂-) | 112.9 | 70.1 |

| C (Methoxy, -OCH₃) | 127.4 | 55.6 |

Assessment of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is essential for identifying materials for optoelectronic applications. Molecules like this compound, which feature electron-donor (benzyloxy, methoxy) and electron-acceptor (benzonitrile) groups connected by a π-conjugated system (the benzene (B151609) ring), are prime candidates for exhibiting a significant NLO response.

Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These are typically calculated using DFT methods in the presence of an applied external electric field (a technique known as the finite field method).

Table 3: Hypothetical Predicted NLO Properties of this compound (Note: This table is illustrative. Specific data for the target compound is not available.)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Isotropic Polarizability (αiso) | 32.1 x 10-24 | esu |

| Total First Hyperpolarizability (βtot) | 25.6 x 10-30 | esu |

Solvation Effects on Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects, providing insights into the behavior of this compound in solution. The most common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium.

By performing geometry optimizations and electronic structure calculations with the PCM, one can study how solvents of varying polarity (e.g., cyclohexane, chloroform, ethanol (B145695), water) affect the molecule. For a polar molecule like this compound, increasing solvent polarity is expected to:

Stabilize the Ground State: The interaction between the molecule's dipole moment and the solvent's dielectric field leads to stabilization.

Alter Molecular Geometry: Minor changes in bond lengths and dihedral angles may occur to maximize favorable solute-solvent interactions.

Influence Electronic Properties: The HOMO-LUMO energy gap typically decreases in more polar solvents. This is because polar solvents often stabilize the more polar excited state to a greater extent than the ground state. epa.gov

Cause a Red-Shift in UV-Vis Spectra: A smaller HOMO-LUMO gap results in a lower excitation energy, causing the absorption maximum (λmax) to shift to a longer wavelength (a bathochromic or red-shift). TD-DFT calculations incorporating the PCM are used to predict these solvatochromic shifts.

Table 4: Hypothetical Effect of Solvent Polarity on the HOMO-LUMO Gap and λmax of this compound (Note: This table is illustrative. Specific data for the target compound is not available.)

| Solvent | Dielectric Constant (ε) | Calculated HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 4.55 | 312 |

| Chloroform | 4.8 | 4.41 | 321 |

| Ethanol | 24.6 | 4.32 | 328 |

| Water | 78.4 | 4.28 | 332 |

Advanced Applications and Coordination Chemistry of 4 Benzyloxy 2 Methoxybenzonitrile

Role as a Key Synthetic Intermediate

4-(Benzyloxy)-2-methoxybenzonitrile serves as a pivotal precursor in the construction of more elaborate molecular architectures, ranging from biologically active compounds to sophisticated materials with tailored properties. Its utility stems from the ability to selectively transform its functional groups.

The structural framework of this compound is a recurring motif in the synthesis of complex organic molecules, particularly those with established biological activity. The nitrile group can be readily converted into other functional groups such as amines or aldehydes, while the benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later synthetic stage to yield a reactive hydroxyl group.

For instance, the related compound, 4-(benzyloxy)benzonitrile, is a key starting material in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds investigated for their antimycobacterial properties. nih.gov In a typical synthetic sequence, the nitrile group of 4-(benzyloxy)benzonitrile is reduced to a primary amine, which is then coupled with a substituted quinoline (B57606) to furnish the final complex scaffold. nih.gov This highlights the role of the benzyloxy-substituted benzonitrile (B105546) core as a foundational element for building intricate, biologically relevant molecules.

Similarly, the 2-methoxyphenol moiety, a core component of this compound, is recognized as a suitable building block for creating bioactive natural-like hydroxylated biphenyls. researchgate.net These biphenyl (B1667301) structures are of interest for their potential antitumor activities. researchgate.net The presence of both the benzyloxy and methoxy (B1213986) groups in this compound offers a versatile platform for the asymmetric synthesis of such complex biphenyls and other polycyclic aromatic systems.

The synthesis of novel quinazoline (B50416) derivatives with antitumor activity also utilizes a similar substituted benzonitrile core. mdpi.com For example, 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) is a key intermediate that undergoes nitration and subsequent cyclization reactions to form the quinazoline ring system. mdpi.com This underscores the importance of the substituted benzonitrile framework in the assembly of heterocyclic compounds with potential therapeutic applications.

Table 1: Examples of Complex Organic Scaffolds Derived from Substituted Benzonitriles

| Starting Material Analogue | Synthetic Target | Potential Application | Reference |

| 4-(Benzyloxy)benzonitrile | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Antimycobacterial | nih.gov |

| 4-Substituted-2-methoxyphenols | Hydroxylated Biphenyls | Antitumor | researchgate.net |

| 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | Quinazoline Derivatives | Antitumor | mdpi.com |

Precursor for Advanced Materials Development

The electron-donating nature of the benzyloxy and methoxy groups, coupled with the electron-withdrawing nitrile group, makes this compound an attractive precursor for the development of advanced materials, particularly in the field of nonlinear optics (NLO). researchgate.netrsc.org NLO materials are capable of altering the properties of light and are crucial components in technologies such as optical data storage, telecommunications, and optical computing. dtic.miltaylorfrancis.com

The performance of organic NLO materials is often dictated by the presence of chromophores with a strong donor-π-acceptor (D-π-A) architecture. In such systems, the benzyloxy and methoxy groups can act as potent electron donors, while the nitrile group can function as an electron acceptor. This intramolecular charge-transfer character is a key determinant of the second-order nonlinear optical response, quantified by the molecular first hyperpolarizability (β). researchgate.net

Research has shown that the incorporation of a benzyloxy group into NLO chromophores can lead to an enhancement of their nonlinear optical properties. researchgate.net This improvement is attributed to the increased electron-donating strength and the potential for favorable molecular packing in the solid state. Consequently, this compound represents a valuable building block for the synthesis of high-performance NLO chromophores. These chromophores can be integrated into polymer matrices to create electro-optic devices with high thermal stability and optical transparency. researchgate.net

Table 2: Role of Functional Groups in this compound for NLO Applications

| Functional Group | Role in NLO Chromophore | Effect on NLO Properties | Reference |

| Benzyloxy Group | Electron Donor | Enhances molecular hyperpolarizability (β) | researchgate.net |

| Methoxy Group | Electron Donor | Contributes to the overall donor strength | researchgate.net |

| Nitrile Group | Electron Acceptor | Creates the necessary charge-transfer character | researchgate.net |

Exploration in Coordination Chemistry with Transition Metal Centers

The nitrile functionality of this compound provides a coordination site for transition metal ions, opening up avenues for the design and synthesis of novel organometallic complexes with interesting structural features and potential catalytic applications. researchgate.net

The core structure of this compound can be elaborated into more complex ligand systems. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules to form multidentate ligands. A more direct approach involves the use of the benzonitrile moiety to construct heterocyclic ligand systems.

A notable example is the synthesis of the polypyridyl ligand 2-(4'-benzyloxyphenyl)imidazo[4,5-f] nih.govgoogle.comphenanthroline (BPIP). nih.gov While the direct precursor in the literature is 4-(benzyloxy)benzaldehyde, the synthesis illustrates a pathway where a benzonitrile derivative could be readily employed. The imidazo[4,5-f] nih.govgoogle.comphenanthroline core is a well-known chelating unit in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The benzyloxy-phenyl substituent provides a means to tune the electronic and steric properties of the resulting metal complex. nih.gov

The ligands derived from this compound can be reacted with transition metal precursors to form organometallic complexes. Ruthenium(II) complexes, in particular, have been extensively studied due to their rich photophysical and electrochemical properties. rsc.orgrsc.org

For instance, the BPIP ligand has been used to synthesize the ruthenium(II) complex [Ru(bpy)₂(BPIP)]²⁺ (where bpy is 2,2'-bipyridine). nih.gov This complex has been characterized by various spectroscopic techniques, including elemental analysis, electrospray mass spectrometry, and ¹H NMR. nih.gov Such studies are crucial for confirming the structure of the complex and understanding the coordination environment of the metal center. The investigation of these complexes often includes studies of their interaction with biomolecules, such as DNA, revealing potential applications in medicinal chemistry. nih.govnih.gov

Transition metal complexes bearing ligands derived from substituted benzonitriles are being explored for their catalytic activity. The electronic properties of the ligands play a crucial role in modulating the reactivity of the metal center. The electron-donating benzyloxy and methoxy groups in ligands derived from this compound can increase the electron density at the metal center, which can be beneficial for certain catalytic transformations. sioc-journal.cnnih.gov

Ruthenium(II) complexes with polypyridyl ligands are known to act as efficient photoredox catalysts for a range of organic reactions. rsc.org For example, complexes of the type [Ru(phen)(bpy)₂]²⁺ have been successfully employed in the phosphonylation and cyanation of N-aryl-1,2,3,4-tetrahydroisoquinolines. rsc.org While a complex of this compound itself has not been reported in this specific application, the principle demonstrates the potential for such complexes to mediate important chemical transformations. The ability to tune the ligand sphere electronically and sterically by modifying the benzonitrile precursor is a key strategy in the development of new and improved catalysts.

Potential in Nanoelectronics and Optoelectronics

The unique molecular architecture of this compound, featuring a protected hydroxyl group, a methoxy group, and a cyano group on a benzene (B151609) ring, positions it as a promising candidate for advanced applications in nanoelectronics and optoelectronics. The interplay of these functional groups allows for the strategic design and synthesis of highly conjugated molecular systems with tunable electronic and photophysical properties.

Fabrication of Highly Conjugated Molecular Systems

The development of highly conjugated molecules is a cornerstone of modern materials science, with significant implications for the fabrication of nanoscale electronic and optoelectronic devices. The preparation of such systems is driven by their potential for remarkable electronic and nonlinear optical (NLO) properties.

While direct research on the use of this compound in fabricating highly conjugated systems is not extensively documented, the closely related isomer, 4-(benzyloxy)-3-methoxybenzonitrile, serves as a pertinent analogue. This compound has been synthesized with the specific intention of creating dinuclear ruthenium complexes for nanoelectronic applications. researchgate.net The underlying principle is that the terminal cyano group of the benzonitrile moiety can coordinate with transition metal centers, such as ruthenium cyclopentadienyl (B1206354) (RuCp). researchgate.net This coordination extends the π-conjugation of the system, which can lead to a significant enhancement of physical properties like the first molecular hyperpolarizability (β), a key parameter in NLO materials. researchgate.net

The nitrile functional group is a versatile component in the synthesis of conjugated materials. Its strong dipole moment, high polarity, and electronegativity make it an effective electron-accepting moiety. nih.gov In the context of donor-acceptor (D-A) conjugated polymers, which are widely used in organic photovoltaics and polymer light-emitting diodes (PLEDs), the benzonitrile unit can act as the acceptor part. aau.edu.et The synthesis of such polymers often involves transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation, where monomers containing groups like the benzonitrile are polymerized to create long, conjugated chains. google.com

The strategic placement of the benzyloxy and methoxy groups on the benzene ring of this compound can further influence the electronic properties and solubility of the resulting conjugated systems, which are crucial for their processability and performance in devices.

Structure-Property Relationships for Electronic Device Enhancement

The performance of electronic and optoelectronic devices is intrinsically linked to the molecular structure of the materials used. Understanding the structure-property relationships is therefore critical for designing new materials with enhanced functionalities.

In conjugated systems, the electronic and optical properties are governed by factors such as the extent of π-conjugation, the nature of donor and acceptor units, and the influence of substituent groups. tudublin.ietudublin.ie For benzonitrile derivatives, the electronic properties of substituents on the benzene ring have a strong impact on the reactivity and electronic structure of the molecule. utrgv.edu

The nitrile group, being a strong electron-withdrawing group, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. In the design of materials for organic solar cells, for instance, a lower HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency. aau.edu.et Studies on dye-sensitized solar cells have shown that incorporating conjugated nitrile structures as acceptor moieties can broaden and strengthen the absorption spectrum, shifting it towards the near-infrared region and improving the light-harvesting efficiency. nih.gov

The relationship between molecular structure and material properties can be systematically studied to optimize device performance. For example, the table below illustrates the effect of different acceptor units on the performance of polymer solar cells, highlighting the importance of molecular design.

| Polymer | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PBDTTS-FTAZ | Fluorinated Benzotriazole | 8.3 | 0.83 | 14.0 | 0.71 |

| Terpolymer | TTDPP | 5.7 | - | 15.70 | - |

Table showing the performance of different polymer solar cells based on the acceptor unit used. Data sourced from a study on conjugated polymers for optoelectronics. aau.edu.et

By strategically modifying the structure of precursor molecules like this compound, it is possible to fine-tune the electronic and optical properties of the resulting conjugated materials to enhance the efficiency and functionality of nanoelectronic and optoelectronic devices.

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallographic Analysis of 4-(Benzyloxy)-2-methoxybenzonitrile and its Derivatives

While specific crystallographic data for this compound is not extensively documented in the reviewed literature, a study of the closely related derivative, 4-Benzyloxy-3-methoxybenzonitrile, provides significant insights into the structural motifs that can be expected. researchgate.net

In the crystal structure of the derivative 4-Benzyloxy-3-methoxybenzonitrile, the bond lengths and angles are reported to be within the normal ranges for organic compounds. researchgate.net The precise measurements obtained from X-ray diffraction allow for a detailed understanding of the covalent framework of the molecule.

No specific bond length and angle data tables for this compound were available in the search results. The following table represents typical, generalized bond lengths for similar chemical structures.

| Bond | Typical Length (Å) |

| C-C (aromatic) | 1.39 |

| C-O (ether) | 1.36 |

| C-C (benzyl) | 1.51 |

| C≡N (nitrile) | 1.15 |

| C-H (aromatic) | 1.09 |

| C-H (methyl) | 1.09 |

In the crystal structure of 4-Benzyloxy-3-methoxybenzonitrile, weak intermolecular C—H⋯N hydrogen bonds are identified as significant stabilizing forces. researchgate.net These interactions link adjacent molecules into chains.

| Donor-H···Acceptor | Type of Interaction |

| C-H···N | Hydrogen Bond |

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure of this compound in solution and for providing detailed information about its electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The aromatic protons would appear as multiplets in the range of δ 6.5-7.5 ppm. The benzylic protons (CH₂) would likely present as a singlet around δ 5.1 ppm, and the methoxy group (OCH₃) protons would appear as a singlet around δ 3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm. The aromatic carbons would generate signals between δ 100-160 ppm. The benzylic carbon would be found around δ 70 ppm, and the methoxy carbon would appear around δ 56 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule. wikipedia.org A COSY spectrum would show correlations between adjacent protons, helping to assign the complex multiplets in the aromatic region. wikipedia.orgharvard.edu An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C signals. wikipedia.org

The following table summarizes the expected chemical shifts for this compound based on data from analogous structures.

| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Methoxy (OCH₃) | ~ 3.8 (s) | ~ 56 |

| Benzyl (B1604629) (CH₂) | ~ 5.1 (s) | ~ 70 |

| Aromatic (C-H) | 6.5 - 7.5 (m) | 100 - 155 |

| Aromatic (C-O) | - | 160 - 163 |

| Aromatic (C-CN) | - | ~ 105 |

| Nitrile (C≡N) | - | 115 - 120 |

| Benzyl Aromatic | 7.3 - 7.5 (m) | 127 - 136 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

FT-IR Spectroscopy:

The FT-IR spectrum of a related compound, 4-methoxybenzonitrile (B7767037), provides insight into the expected vibrational modes. researchgate.net Key absorptions include the C≡N stretching vibration, which is characteristic of the nitrile group, and various C-H and C-O stretching and bending vibrations associated with the aromatic rings and the methoxy group. In this compound, additional peaks corresponding to the benzyl group would be anticipated. The comparison of experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT), aids in the precise assignment of these vibrational modes. researchgate.net

Raman Spectroscopy:

Raman spectroscopy offers complementary information to FT-IR analysis. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be useful in characterizing the C-C stretching vibrations within the aromatic rings and the C-O-C symmetric stretch of the ether linkage. Studies on similar molecules, such as benznidazole, have demonstrated the utility of combining FT-IR and FT-Raman spectroscopy with DFT calculations for a thorough vibrational analysis. nih.gov This combined approach allows for a more complete understanding of the molecule's vibrational behavior, including the effects of intermolecular interactions. nih.gov

Table 1: Key Vibrational Modes for Benzonitrile (B105546) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H (in benzyl) | Stretching | 2850 - 3000 | FT-IR, Raman |

| C-O (Aryl ether) | Asymmetric Stretching | 1230 - 1270 | FT-IR |

| C-O (Aryl ether) | Symmetric Stretching | 1020 - 1075 | Raman |

| Benzene (B151609) Ring | C=C Stretching | 1400 - 1600 | FT-IR, Raman |

Note: The exact wavenumbers can vary based on the specific molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

For this compound, the primary chromophores are the substituted benzene rings. The presence of the benzyloxy and methoxy groups, which are auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The nitrile group can also influence the electronic transitions.

Analysis of related compounds using UV-Vis spectroscopy helps in predicting the absorption profile of this compound. For instance, the UV spectrum of 4-methylbenzonitrile shows distinct absorption bands characteristic of the substituted aromatic system. nist.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 280 | Benzene Ring |

| n → π | > 280 | Nitrile Group, Oxygen atoms |

Note: The exact absorption maxima and molar absorptivity values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula. researchgate.net This high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is widely used for the analysis of complex mixtures and for the identification and quantification of compounds in various matrices. nih.govnih.gov In the context of this compound, LC-MS can be employed to confirm the identity of the compound, assess its purity by separating it from any impurities, and study its metabolic fate in biological systems. nih.gov The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide structural information by analyzing the fragmentation patterns of the parent ion. mdpi.com

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₅H₁₃NO₂ | - |

| Monoisotopic Mass | 239.0946 u | HRMS |

| Nominal Mass | 239 u | MS |

| Typical Ionization Mode | Electrospray Ionization (ESI) | LC-MS |

| Expected Adducts in Positive Mode | [M+H]⁺, [M+Na]⁺ | LC-MS |

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. amazonaws.com It is widely employed for determining the purity of a substance and for monitoring the progress of a chemical reaction. amazonaws.com

For this compound, GC can be used to assess its purity by separating it from any volatile starting materials, byproducts, or residual solvents. shimadzu.com A single, sharp peak in the chromatogram would indicate a high degree of purity. The area of the peak is proportional to the amount of the compound present, allowing for quantitative analysis.

Furthermore, GC is an effective tool for monitoring the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize the yield and purity of the desired product.

Table 4: Application of GC in the Analysis of this compound

| Application | Information Obtained | Key Parameters |

| Purity Assessment | Presence and relative amount of volatile impurities. | Peak area, retention time. |

| Reaction Monitoring | Conversion of reactants to product over time. | Relative peak areas of reactants and product. |

Future Research Directions and Unresolved Challenges

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The development of green and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. For 4-(Benzyloxy)-2-methoxybenzonitrile, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical alternatives.

Current synthetic approaches to similar benzonitriles often involve multi-step procedures with the use of hazardous reagents and solvents. researchgate.net A significant challenge lies in the development of one-pot syntheses that minimize waste and energy consumption. organic-chemistry.org Future methodologies could explore the use of ionic liquids as recyclable reaction media, which have shown promise in the green synthesis of benzonitrile (B105546) from benzaldehyde (B42025). researchgate.netrsc.orgrsc.org These ionic liquids can act as both solvent and catalyst, simplifying the separation process. researchgate.netrsc.org

The principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, present another avenue for advancement. researchgate.netibs.re.kr Research into catalytic systems that promote the direct conversion of renewable feedstocks into the desired benzonitrile is a key objective. For instance, the biocatalytic synthesis of aromatic compounds from D-glucose is an emerging field that could one day provide a sustainable pathway to precursors of this compound. nih.gov The use of enzymes in nitrile synthesis can offer high selectivity and reduce the reliance on toxic cyanide reagents. journals.co.zaazolifesciences.com

Furthermore, flow chemistry presents a scalable and sustainable alternative for nitrile synthesis. rsc.orgnih.govallfordrugs.com Continuous flow processes can enable rapid and controlled reactions, often with improved safety profiles and higher yields compared to batch processes. rsc.orgnih.gov The development of a continuous flow synthesis for this compound would represent a significant advancement in its production.

Exploration of Unprecedented Reactivity and Molecular Transformations

The unique arrangement of the benzyloxy, methoxy (B1213986), and nitrile functional groups in this compound offers a rich landscape for exploring novel reactivity and molecular transformations. The interplay between these groups could lead to unprecedented chemical behavior.

The benzyloxy group is known for its role as a protecting group, but its reactivity extends beyond this function. wikipedia.org The benzylic position is susceptible to a variety of transformations, including oxidation and substitution reactions. msu.educhemistrysteps.comchemistry.coachyoutube.com Future research could investigate the selective activation of the benzylic C-H bond in this compound to introduce new functionalities. The methoxy group, being an electron-donating group, influences the electronic properties of the benzene (B151609) ring and can direct the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org The combined electronic effects of the benzyloxy and methoxy groups could lead to interesting and potentially unexpected substitution patterns on the aromatic ring. msu.edulibretexts.org

The nitrile group is a versatile functional group that can be transformed into amines, amides, and carboxylic acids. journals.co.za While the hydration of nitriles to amides is a well-established reaction, developing highly selective and mild catalytic methods remains an area of active research. researchgate.netnih.govmdpi.com Future work could focus on the selective transformation of the nitrile group in this compound in the presence of the other functional groups. Tandem reactions, where multiple transformations occur in a single pot, could also be explored to build molecular complexity from this scaffold in an efficient manner. acs.orgresearchgate.net

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. For this compound, the refinement of computational models is crucial for accelerating research and overcoming experimental challenges.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic structure of the molecule. pku.edu.cnderpharmachemica.com Such studies can provide insights into the bond lengths, bond angles, and torsional angles, which are essential for understanding its conformational preferences and reactivity. colostate.edu The substituent effects of the benzyloxy and methoxy groups on the electronic properties of the benzonitrile core can be quantitatively assessed, aiding in the prediction of its behavior in chemical reactions. pku.edu.cn

Future computational work should focus on developing models that can accurately predict the outcomes of reactions involving this compound. This includes predicting the regioselectivity of aromatic substitutions and the activation barriers for various transformations. mdpi.comnih.gov By simulating reaction profiles, researchers can identify promising reaction conditions and catalysts before embarking on extensive experimental work. mdpi.com The correlation of theoretical predictions with experimental data will be key to refining these models and enhancing their predictive power.

Expansion into Novel Non-Medical Applications and Functional Materials

While many benzonitrile derivatives find applications in medicinal chemistry, there is a growing interest in their use in materials science. A significant future research direction for this compound is the exploration of its potential in novel non-medical applications and as a building block for functional materials.

The combination of aromatic rings and polar functional groups in this compound suggests its potential for applications in optoelectronics. Benzonitrile derivatives are known to be used in the development of materials for Organic Light Emitting Diodes (OLEDs). unibo.it The benzyloxy and methoxy groups can be tuned to modify the electronic properties of the molecule, potentially leading to materials with desired emission characteristics. Future research could involve the synthesis of oligomers and polymers incorporating the this compound unit and the characterization of their photophysical properties.

The nitrile group can also serve as a handle for anchoring the molecule to surfaces or for coordinating with metal ions. This opens up possibilities for the development of sensors, molecular switches, and novel coordination polymers. The benzyloxy groups could influence the self-assembly and packing of these materials, leading to unique structural and functional properties. mdpi.com

Synergistic Integration with Emerging Chemical Technologies

The advancement of chemical research is often propelled by the integration of new technologies. For this compound, a synergistic approach that combines traditional synthetic methods with emerging technologies holds the key to unlocking its full potential.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netyoutube.com The application of microwave irradiation to the synthesis and modification of this compound could lead to significantly reduced reaction times and improved yields. researchgate.net This technology is particularly well-suited for high-throughput screening of reaction conditions and for the rapid generation of libraries of derivatives for further investigation.

Biocatalysis offers another exciting frontier. mt.comrsc.orgyoutube.comthieme-connect.de The use of enzymes for the selective transformation of the functional groups in this compound could provide access to novel compounds that are difficult to synthesize using traditional chemical methods. journals.co.za For example, engineered enzymes could be used for the regioselective hydroxylation or demethylation of the aromatic ring, or for the enantioselective reduction of the nitrile group. The integration of biocatalysis with flow chemistry could lead to highly efficient and sustainable processes for the production of valuable derivatives. youtube.com

Q & A

Q. What are the common synthetic routes for 4-(Benzyloxy)-2-methoxybenzonitrile, and what key reaction parameters influence yield?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or coupling reactions. For example, benzylation of 2-methoxy-4-hydroxybenzonitrile using benzyl bromide under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) can yield the target compound. Key parameters include:

- Temperature : Reflux conditions (~80–100°C) to ensure complete reaction .

- Catalyst/Base : Use of anhydrous K₂CO₃ to deprotonate the hydroxyl group and drive the reaction .

- Protecting Groups : The benzyloxy group acts as a stable protecting moiety, requiring inert atmospheres to prevent oxidation .

- Yield Optimization : Monitor reaction progress via TLC; typical yields range from 60–85% for analogous compounds .

Q. How can researchers optimize purification of this compound following synthesis?

- Methodological Answer : Post-synthesis purification often involves:

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate unreacted starting materials and by-products .

- Recrystallization : Ethanol or methanol can yield high-purity crystals; monitor melting points (expected range: 90–110°C based on similar nitriles) .

- Analytical Confirmation : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to standards .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (split due to substituents), a singlet for methoxy (δ ~3.8 ppm), and benzyl CH₂ (δ ~5.1 ppm) .

- ¹³C NMR : Nitrile carbon at δ ~115 ppm, methoxy at δ ~55 ppm, and benzyl carbons at δ ~70 ppm .

- IR Spectroscopy : Strong absorption for nitrile (C≡N) at ~2220 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 266 (C₁₅H₁₃NO₂⁺) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How can competing reaction pathways be controlled during functionalization of this compound?

- Methodological Answer : Competing pathways (e.g., over-oxidation or debenzylation) can be mitigated by:

- Selective Catalysts : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to preserve the nitrile group .

- Protection Strategies : Introduce temporary protecting groups (e.g., TMS for nitrile) during harsh reactions .

- Reaction Monitoring : Use in-situ FTIR or GC-MS to detect intermediates and adjust conditions dynamically .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄), which may hydrolyze the nitrile to carboxylic acid. Use buffered solutions (pH 4–6) .

- Basic Conditions : Limit alkali concentrations (<1M NaOH) to prevent ether cleavage. Store in amber vials under nitrogen to reduce oxidation .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and track decomposition via HPLC .

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity of this compound?

- Methodological Answer :

- Steric Effects : The methoxy group at position 2 and benzyloxy at position 4 create steric hindrance, slowing coupling at the para position. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Electronic Effects : Electron-withdrawing nitrile and methoxy groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks. DFT calculations can predict reactive sites .

- Case Study : In Pd-catalyzed couplings, the 4-benzyloxy group directs reactions to the 5-position, with yields dropping by ~20% compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.